

A Technical Guide to the Spectroscopic Data of 3-Hydroxysarpagine

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Compound of Interest

Compound Name: 3-Hydroxysarpagine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Hydroxysarpagine**, a sarpagine-type indole alkaloid. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their efforts to identify, characterize, and utilize this compound. This document summarizes the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data, details the experimental protocols for data acquisition, and provides a visualization of the biosynthetic context of sarpagine alkaloids.

Introduction

3-Hydroxysarpagine is an indole alkaloid that has been isolated from the dried roots of *Rauwolfia serpentina* (L.) Benth. ex Kurz (Apocynaceae).^[1] Sarpagine alkaloids are a class of monoterpenoid indole alkaloids characterized by a specific caged ring system and are known for their diverse biological activities. The structural elucidation of these complex natural products relies heavily on modern spectroscopic techniques. This guide provides a detailed compilation of the available spectroscopic data for **3-Hydroxysarpagine** to facilitate its identification and further investigation.

Spectroscopic Data

The following sections present the key spectroscopic data for **3-Hydroxysarpagine**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR data are crucial for the structural determination of **3-Hydroxysarpagine**.

The data presented here is based on spectra recorded in pyridine- d_5 .

Table 1: ^1H NMR Spectroscopic Data for **3-Hydroxysarpagine** (Pyridine- d_5)

Position	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
1	8.35	s	
5 α	2.50	m	
5 β	3.25	m	
6 α	2.25	m	
6 β	2.65	m	
9	7.60	d	7.5
10	7.10	t	7.5
11	7.20	t	7.5
12	7.55	d	7.5
14 α	2.10	m	
14 β	2.30	m	
15	3.80	m	
16	4.90	d	10.5
17-Ha	4.10	d	11.5
17-Hb	4.25	d	11.5
18	1.65	d	7.0
19	5.60	q	7.0
21 α	3.50	m	
21 β	3.95	m	

Table 2: ^{13}C NMR Spectroscopic Data for **3-Hydroxysarpagine** (Pyridine- d_5)

Position	Chemical Shift (δ) [ppm]
2	138.5
3	95.2
5	54.1
6	22.8
7	108.9
8	128.1
9	118.9
10	120.2
11	122.0
12	111.9
13	148.7
14	34.5
15	37.2
16	78.1
17	65.1
18	12.8
19	124.5
20	135.4
21	52.3

Mass Spectrometry (MS)

High-resolution mass spectrometry provides information about the elemental composition and molecular weight of **3-Hydroxysarpagine**.

Table 3: Mass Spectrometry Data for **3-Hydroxysarpagine**

Technique	Ion	Observed m/z	Formula
HR-FAB-MS	[M+H] ⁺	327.1658	C ₁₉ H ₂₃ N ₂ O ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Infrared Spectroscopic Data for **3-Hydroxysarpagine**

Technique	Wavenumber (v _{max}) [cm ⁻¹]	Assignment
KBr	3368	O-H stretching
1647	C=C stretching	
1636	C=C stretching	
1474	Aromatic C=C stretching	

Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies as reported in the literature.

Isolation of 3-Hydroxysarpagine

The dried roots of *Rauwolfia serpentina* were extracted with methanol. The crude extract was then subjected to a series of chromatographic separations, including silica gel and Sephadex LH-20 column chromatography, to yield pure **3-Hydroxysarpagine**.^[1]

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker AMX-500 spectrometer. The samples were dissolved in pyridine-d₅, and chemical shifts were reported in ppm relative to the solvent signals.

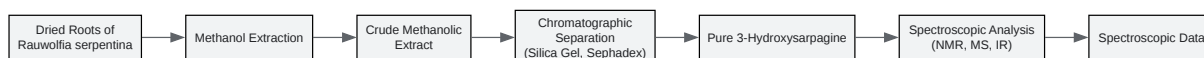
Mass Spectrometry

High-resolution fast atom bombardment mass spectra (HR-FAB-MS) were obtained on a JEOL JMS-700 mass spectrometer.

Infrared Spectroscopy

The IR spectrum was recorded on a Horiba FT-720 spectrometer using a potassium bromide (KBr) pellet.

The general workflow for the isolation and characterization of **3-Hydroxysarpagine** can be visualized as follows:

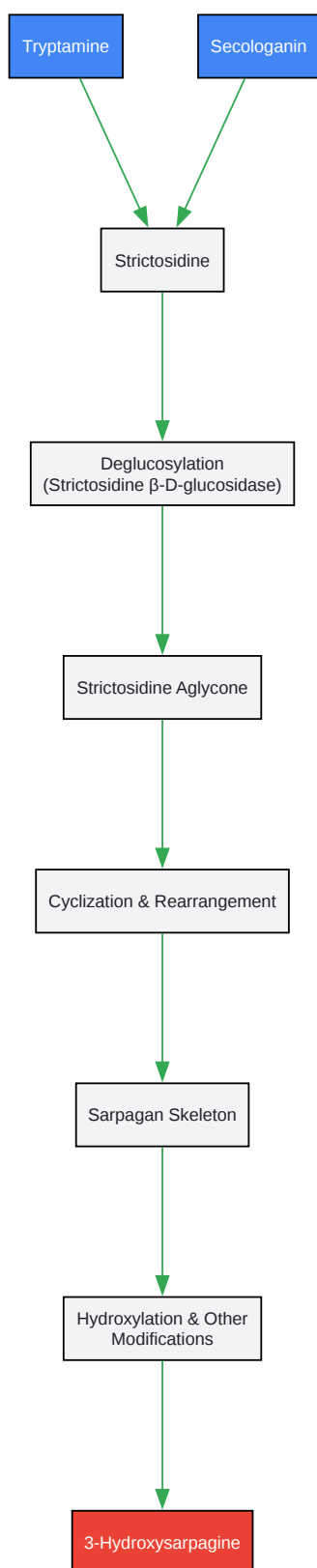


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Figure 1. Experimental workflow for the isolation and spectroscopic analysis of **3-Hydroxysarpagine**.

Biosynthetic Pathway of Sarpagine Alkaloids

Sarpagine-type alkaloids, including **3-Hydroxysarpagine**, belong to the large family of monoterpene indole alkaloids. Their biosynthesis originates from the condensation of tryptamine and secologanin to form strictosidine, a key intermediate. The general biosynthetic pathway leading to the sarpagine ring system is outlined below.



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Figure 2. Generalized biosynthetic pathway of sarpagine alkaloids.

This guide provides a foundational set of data for **3-Hydroxysarpagine**. Further research into its pharmacological properties and potential applications is encouraged. The detailed spectroscopic data and experimental protocols presented herein should serve as a valuable resource for the scientific community.

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References

- 1. researchgate.net [researchgate.net]
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